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molecular formula C10H12O4 B1594241 2,3-Dihydroxypropyl benzoate CAS No. 3376-59-8

2,3-Dihydroxypropyl benzoate

Cat. No. B1594241
M. Wt: 196.2 g/mol
InChI Key: SFCPXHKCMRZQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07119202B1

Procedure details

This known intermediate was prepared by a previously unreported method from the known 1-benzoyl glycerol. Thus, 50 g of the latter in a mixture of 500 ml of CH2Cl2 and 25 ml of H2O was treated portion-wise with 80 g of NaIO4 under vigorous stirring at room temperature. After addition, stirring was continued for 2 h after which time 100 g of MgSO4 was added and stirring continued for 30 min. The mixture was filtered, the filtrate evaporated in vacuo and the residue distilled in vacuo to yield 26 g of pure (VII) b.p. 92–94°/0.25 mm. 1H NMR (200 MHz; TMS as internal reference)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH:11](CO)[OH:12])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O-]S([O-])(=O)=O.[Mg+2]>C(Cl)Cl.O>[C:2]1([C:1]([O:9][CH2:10][CH:11]=[O:12])=[O:8])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC(O)CO
Step Two
Name
NaIO4
Quantity
80 g
Type
reactant
Smiles
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under vigorous stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
stirring
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue distilled in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=O)OCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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